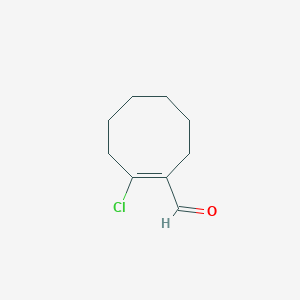

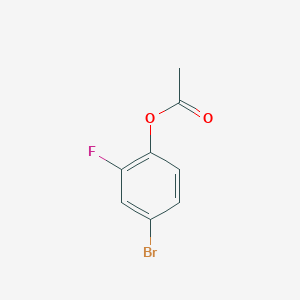

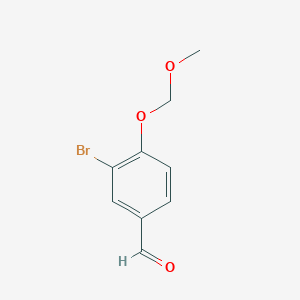

![molecular formula C25H47NO8 B3034442 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-34-4](/img/structure/B3034442.png)

2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid

Descripción general

Descripción

2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid is a natural product found in Alternaria with data available.

Aplicaciones Científicas De Investigación

Understanding Related Compounds

Chemistry and Biochemistry of Related Compounds : Compounds like 1,4-Butanediol and its derivatives have been studied for various applications, including their role as industrial solvents and their metabolic pathways in biological systems. For instance, 1,4-Butanediol is known for its rapid metabolism in animals and humans, converting to substances like γ-hydroxybutyric acid, which has significant neuropharmacological effects (Irwin, 2006). Understanding the metabolism and effects of such compounds can offer insights into their potential applications and safety profiles in scientific research.

Biotechnological Applications : The study of compounds like 1,3-Propanediol and 2,3-Butanediol, which are biologically produced, shows the potential for these substances in various applications due to their wide range of properties. These include use in the production of polymers, as well as solvents in industrial processes. The recovery and purification processes of these compounds from fermentation broths are crucial for their viability in commercial applications (Xiu & Zeng, 2008).

Pharmacological and Nutraceutical Applications : Some derivatives of hydroxycinnamic acids, which might share structural similarities with the compound , have been explored for their health-promoting properties. These properties include antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial in treating various conditions and diseases. Research into these areas can provide a foundation for the potential therapeutic uses of a wide range of compounds, including the one you're interested in (Kornhauser, Coelho, & Hearing, 2010).

Environmental and Agricultural Applications : Research into compounds like 2,4-Dichlorophenoxyacetic acid and its derivatives, including their sorption to soil and organic matter, provides valuable information on the environmental impact and applications of such chemicals in agriculture. Understanding how these compounds interact with the environment can inform their safe and effective use in various applications, including as herbicides or growth regulators (Werner, Garratt, & Pigott, 2012).

Mecanismo De Acción

Target of Action

The primary target of AAL Toxin TC2, also known as 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase . Ceramide synthase is an enzyme that plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of the cell membrane and is involved in a variety of cellular functions including differentiation, proliferation, and apoptosis .

Mode of Action

AAL Toxin TC2 interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .

Biochemical Pathways

The inhibition of ceramide synthase by AAL Toxin TC2 affects the sphingolipid biosynthesis pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .

Result of Action

The result of AAL Toxin TC2’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes both the inhibition of cell proliferation and the induction of cell death .

Action Environment

The action, efficacy, and stability of AAL Toxin TC2 can be influenced by various environmental factors. For instance, the presence of other mycotoxins, the physiological and morphological state of the target cells, and the specific environmental conditions (such as temperature and pH) can all potentially impact the action of AAL Toxin TC2 . .

Análisis Bioquímico

Biochemical Properties

AAL Toxin TC2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

AAL Toxin TC2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Cells treated with AAL Toxin TC2 exhibit morphological and biochemical changes characteristic of apoptosis .

Molecular Mechanism

The molecular mechanism of AAL Toxin TC2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

AAL Toxin TC2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Propiedades

IUPAC Name |

2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUSVHGUDAUTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

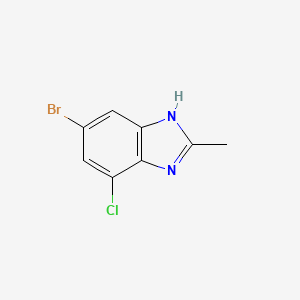

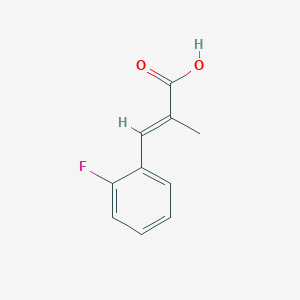

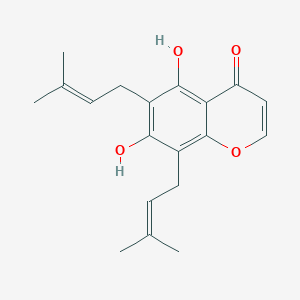

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)

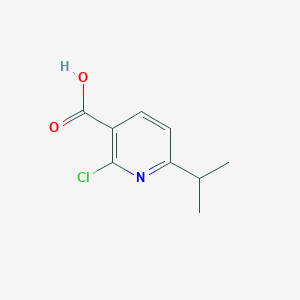

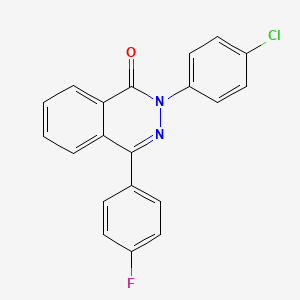

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

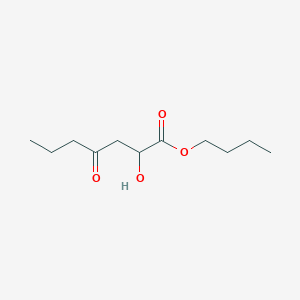

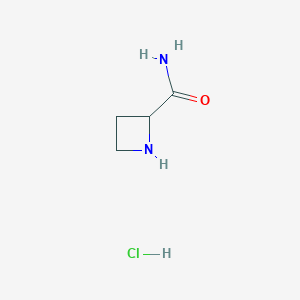

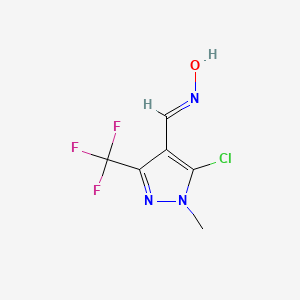

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)